N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE
Overview
Description
N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE is a complex organic compound that features a piperidine ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE typically involves multiple steps:
Formation of Piperidine-1-carbonyl Chloride: This intermediate can be synthesized by reacting piperidine with phosgene under controlled conditions.
Synthesis of 2-Thiophen-2-yl-vinyl Intermediate: This involves the reaction of thiophene with appropriate vinylating agents under specific conditions.
Coupling Reaction: The final step involves coupling the piperidine-1-carbonyl chloride with the 2-thiophen-2-yl-vinyl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the thiophene ring can participate in π-π interactions with aromatic systems. The benzamide group can form hydrogen bonds with biological macromolecules, thereby influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-(PIPERIDINE-1-CARBONYL)-2-THIOPHEN-2-YL-VINYL)-BENZAMIDE: Unique due to the combination of piperidine, thiophene, and benzamide moieties.
N-(1-(PIPERIDINE-1-CARBONYL)-2-FURAN-2-YL-VINYL)-BENZAMIDE: Similar structure but with a furan ring instead of a thiophene ring.
N-(1-(PIPERIDINE-1-CARBONYL)-2-PHENYL-VINYL)-BENZAMIDE: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance the compound’s electronic properties and its ability to interact with biological targets .
Properties
IUPAC Name |
N-[(E)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-18(15-8-3-1-4-9-15)20-17(14-16-10-7-13-24-16)19(23)21-11-5-2-6-12-21/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,20,22)/b17-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAOCLDGCCDNAN-SAPNQHFASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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